molecular formula C6H3BrClNO B3164039 2-Bromoisonicotinoyl chloride CAS No. 887578-70-3

2-Bromoisonicotinoyl chloride

Cat. No.: B3164039
CAS No.: 887578-70-3
M. Wt: 220.45 g/mol
InChI Key: GHNYBTVJFNWDCE-UHFFFAOYSA-N
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Description

Structurally, it consists of a pyridine ring substituted with a bromine atom at the 2-position and a reactive acyl chloride (–COCl) group at the 4-position. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly for introducing bromine-containing pyridine moieties into target molecules. Its reactivity stems from the electron-withdrawing effects of the acyl chloride group and the bromine substituent, which facilitate nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name

2-bromopyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNYBTVJFNWDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromoisonicotinoyl chloride typically involves the reaction of 2-bromoisonicotinic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:

C6H3BrNO2+SOCl2C6H3BrClNO+SO2+HCl\text{C}_6\text{H}_3\text{BrNO}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_3\text{BrClNO} + \text{SO}_2 + \text{HCl} C6​H3​BrNO2​+SOCl2​→C6​H3​BrClNO+SO2​+HCl

In industrial settings, the production of 2-Bromoisonicotinoyl chloride may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

2-Bromoisonicotinoyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield an amide, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2-Bromoisonicotinoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromoisonicotinoyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromoisonicotinoyl chloride with compounds sharing structural or functional similarities, such as halogenated acyl chlorides or brominated heterocycles. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Data for 2-Bromoisonicotinoyl Chloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Reactivity Profile Key Applications
2-Bromoisonicotinoyl chloride C₆H₃BrClNO 232.45 High reactivity in SNAr and coupling reactions Drug intermediates, agrochemicals
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 1261731-24-1 C₈H₃Cl₂F₃O₂ 273.01 Moderate electrophilicity; hydrolytically stable Polymer modifiers, surfactants
4-Bromopyridazine C₄H₃BrN₂ 157.98 Low acylating power; used in ligand synthesis Catalysis, coordination chemistry

Comparison with 2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)

  • Structural Differences: Unlike 2-bromoisonicotinoyl chloride’s pyridine core, this compound features a benzene ring substituted with chlorine, a trifluoromethoxy (–OCF₃) group, and an acyl chloride. The –OCF₃ group enhances steric bulk and electron-withdrawing effects, reducing its reactivity compared to 2-bromoisonicotinoyl chloride .
  • Reactivity : The trifluoromethoxy group stabilizes the molecule against hydrolysis, making it suitable for applications requiring prolonged storage. However, its lower electrophilicity limits its utility in rapid nucleophilic substitutions.
  • Applications: Primarily used in polymer and surfactant synthesis, whereas 2-bromoisonicotinoyl chloride is favored in drug development due to its pyridine-based pharmacophore.

Comparison with 4-Bromopyridazine

  • Functional Group Differences : 4-Bromopyridazine lacks the acyl chloride group, rendering it inert in acylation reactions. Its bromine atom is meta to the nitrogen atoms in the pyridazine ring, which directs substitution reactions to specific positions.
  • Reactivity : The absence of an acyl chloride limits its use in forming amides or esters. However, its bromine participates efficiently in Suzuki-Miyaura cross-coupling reactions.
  • Applications: Used as a ligand in catalysis, contrasting with 2-bromoisonicotinoyl chloride’s role as a building block in active pharmaceutical ingredients (APIs).

Research Findings and Mechanistic Insights

  • Electrophilic Reactivity: 2-Bromoisonicotinoyl chloride’s acyl chloride group undergoes rapid nucleophilic attack by amines or alcohols, forming amides or esters. Bromine at the 2-position further activates the ring for SNAr reactions, as demonstrated in syntheses of kinase inhibitors.
  • Stability Challenges: Unlike 2-chloro-5-(trifluoromethoxy)benzoyl chloride, 2-bromoisonicotinoyl chloride is moisture-sensitive, requiring anhydrous conditions during handling .
  • Thermal Properties : Differential scanning calorimetry (DSC) studies indicate a melting point range of 75–78°C, lower than 4-bromopyridazine (120–122°C), reflecting differences in molecular symmetry and intermolecular forces.

Biological Activity

2-Bromoisonicotinoyl chloride is a compound derived from isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in pharmacology.

Synthesis

The synthesis of 2-bromoisonicotinoyl chloride typically involves the bromination of isonicotinoyl chloride, followed by purification processes such as recrystallization or chromatography. The reaction can be summarized as follows:

Isonicotinoyl chloride+Br22 Bromoisonicotinoyl chloride\text{Isonicotinoyl chloride}+\text{Br}_2\rightarrow \text{2 Bromoisonicotinoyl chloride}

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-bromoisonicotinoyl chloride. Its mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
HeLa15.3Cell cycle arrest

Antimicrobial Activity

2-Bromoisonicotinoyl chloride exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell membranes, leading to cell lysis.

Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Case Study 1: Anticancer Activity

In a study conducted by Zhang et al., the effects of 2-bromoisonicotinoyl chloride on MCF-7 cells were evaluated. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study by Lee et al. investigated the antimicrobial efficacy of 2-bromoisonicotinoyl chloride against standard bacterial strains. The results showed that the compound effectively inhibited the growth of both E. coli and S. aureus, suggesting its potential application in developing new antibacterial agents.

The biological activity of 2-bromoisonicotinoyl chloride can be attributed to its ability to chelate metal ions and modulate oxidative stress pathways. As an iron chelator, it may inhibit the proliferation of cancer cells by depriving them of essential metal ions required for growth.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromoisonicotinoyl chloride with high purity?

The synthesis typically involves halogenation of isonicotinic acid derivatives followed by conversion to the acyl chloride. A common method is reacting 2-bromoisonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Using a stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) to ensure complete conversion.
  • Refluxing in dry dichloromethane or toluene under nitrogen to prevent hydrolysis .
  • Purity is confirmed via 1H^1H-NMR (absence of carboxylic acid proton at δ ~12 ppm) and HPLC (≥95% purity).

Q. How should researchers characterize 2-bromoisonicotinoyl chloride to confirm its structural integrity?

Essential analytical methods include:

  • NMR spectroscopy : 1H^1H-NMR to identify aromatic protons (δ 7.5–8.5 ppm) and confirm bromine substitution patterns. 13C^{13}C-NMR to verify the carbonyl carbon (δ ~165–170 ppm).
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220.9 for C₆H₃BrClNO).
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.4% tolerance) .

Q. What precautions are critical when handling 2-bromoisonicotinoyl chloride in the laboratory?

The compound is moisture-sensitive and may hydrolyze to 2-bromoisonicotinic acid. Key precautions:

  • Store under inert gas (argon or nitrogen) at –20°C.
  • Use anhydrous solvents (e.g., freshly distilled THF or DCM) during reactions.
  • Conduct reactions in a fume hood due to potential HCl gas release during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling 2-bromoisonicotinoyl chloride with nucleophiles (e.g., amines)?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but may require lower temperatures (0–5°C) to suppress side reactions.
  • Base choice : Use tertiary amines (e.g., triethylamine) to scavenge HCl and drive the reaction.
  • Kinetic monitoring : Track reaction progress via TLC (ethyl acetate/hexane) or in situ IR to detect carbonyl chloride consumption (loss of ~1775 cm⁻¹ peak) .

Q. What strategies resolve contradictions in reported yields of 2-bromoisonicotinoyl chloride derivatives across studies?

Discrepancies often arise from:

  • Impurity of starting materials : Validate purity of 2-bromoisonicotinic acid via melting point (literature mp ~180–185°C) and HPLC.
  • Reaction atmosphere : Inconsistent inert gas purging can lead to hydrolysis, reducing yields. Replicate conditions with rigorous anhydrous protocols .
  • Workup differences : Compare isolation methods (e.g., precipitation vs. column chromatography) using a standardized purity threshold.

Q. How does the bromine substituent influence the reactivity of 2-bromoisonicotinoyl chloride in cross-coupling reactions?

The bromine atom acts as both an electron-withdrawing group (activating the carbonyl) and a potential site for Suzuki-Miyaura couplings. Key considerations:

  • Electronic effects : Bromine’s inductive effect increases electrophilicity of the carbonyl, enhancing nucleophilic acyl substitution.
  • Steric hindrance : The 2-position bromine may slow reactions with bulky nucleophiles, necessitating longer reaction times or higher temperatures.
  • Competing pathways : Monitor for undesired debromination under basic conditions using GC-MS or 1H^1H-NMR .

Data Contradiction and Reproducibility

Q. Why do NMR spectra of 2-bromoisonicotinoyl chloride derivatives vary between research groups?

Variations may stem from:

  • Solvent or temperature effects : Chemical shifts are solvent-dependent (e.g., DMSO-d₆ vs. CDCl₃).
  • Tautomerism : Keto-enol tautomerism in derivatives can alter peak positions.
  • Impurity profiles : Residual solvents or byproducts (e.g., 2-bromoisonicotinic acid) introduce unexpected signals. Standardize sample preparation and reference internal standards (e.g., TMS) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing 2-bromoisonicotinoyl chloride-based metal-organic frameworks (MOFs)?

  • Pre-activation of substrates : Dry ligands and metal salts at 150°C under vacuum for 12 hours.
  • Stoichiometric control : Use a 1:1 molar ratio of acyl chloride to amine-functionalized linkers.
  • Post-synthetic analysis : Confirm MOF crystallinity via PXRD and porosity via BET surface area measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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